tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a chemical compound belonging to the class of pyrazolopyridine derivatives. It is characterized by its unique molecular structure that includes a tert-butyl group and a cyclopentyl substituent. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically pyrazolopyridines. Pyrazolopyridines are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
The synthesis of tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors containing both pyrazole and pyridine functionalities.
Technical Details:
The molecular structure of tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can be represented as follows:
The compound features a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring with substituents that influence its chemical behavior and biological activity .
The compound can undergo various chemical reactions typical of pyrazolopyridine derivatives:
Technical Details:
The mechanism of action of tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets:
Data from pharmacological studies suggest potential therapeutic applications in areas such as diabetes management or neurological disorders due to its structural similarity to known active compounds .
Relevant data indicate that the compound exhibits significant thermal stability up to its melting point before decomposition occurs .
Scientific Uses:
tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has potential applications in:
The ongoing research into this compound highlights its significance in advancing drug discovery efforts and understanding complex biochemical processes .
The construction of the tetrahydropyrazolo[4,3-c]pyridine core typically employs a convergent multi-step approach, leveraging N-Boc-protected piperidone derivatives as pivotal starting materials. As demonstrated in antitubercular agent synthesis, a Stork-enamine reaction initiates the sequence, where 1-Boc-4-piperidone reacts with morpholine and catalytic p-toluenesulfonic acid to form an enamine intermediate. This undergoes acylative trapping (e.g., with benzoyl chloride) to yield a 1,3-dicarbonyl compound. Subsequent cyclocondensation with hydrazine hydrate furnishes the pyrazole ring, generating the bicyclic scaffold [7]. Alternative routes utilize 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate as a versatile intermediate, enabling divergent functionalization at the C3 position through ester hydrolysis or transamination [4]. Critical to these strategies is the preservation of the Boc-protected amine, which ensures solubility and prevents side reactions during heterocycle formation.
The tert-butoxycarbonyl (Boc) group serves dual roles: it protects the secondary amine during ring construction and facilitates crystallinity for purification. Common intermediates include:
Table 1: Key tert-Butyl-Protected Pyrazolopyridine Intermediates
CAS Number | Molecular Formula | Molecular Weight | Key Functional Group | Role in Synthesis |
---|---|---|---|---|
398491-64-0 | C₁₁H₁₈N₄O₂ | 238.29 g/mol | 3-Amino | Amidation/Suzuki Coupling |
sc-331804* | C₁₃H₁₉N₃O₃ | 265.31 g/mol | 3-Formyl | Reductive Amination |
1709843-86-6 | C₁₄H₂₁N₃O₄ | 295.33 g/mol | 3-Ethoxycarbonyl | Hydrolysis/Amidation |
*Commercial catalog number for aldehyde intermediate [6]
Deprotection-protection strategies are often employed; trifluoroacetic acid (TFA) cleaves the Boc group quantitatively, exposing the amine for urea formation (with isocyanates) or amide coupling before reprotection if needed [7].
Introducing the cyclopentyl moiety at C2 of the pyrazole ring presents significant regioselectivity hurdles due to potential N1 vs. N2 alkylation. Optimization requires:
Table 2: Boc Protection/Deprotection in Pyrazolopyridine Synthesis
Reaction Type | Reagents/Conditions | Key Advantages | Applications |
---|---|---|---|
Protection | Boc₂O, DMAP, CH₃CN, 25°C, 12h | High chemoselectivity for secondary amines | Scaffold synthesis [4] [8] |
Deprotection | TFA/DCM (1:1), 25°C, 4h | Quantitative removal; mild conditions | Amine liberation for coupling [7] |
Orthogonal Protection | Fmoc-OSu, K₂CO₃, DMF, 0°C → 25°C | Compatible with Boc; acid-stable | Sequential functionalization [6] |
Efficient pyrazole ring annulation relies on catalysis to enhance atom economy and regioselectivity:
Table 3: Catalytic Methods for Pyrazolopyridine Ring Formation
Catalytic System | Substrate | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
CuSO₄/Sodium Ascorbate | 1-Propargyl derivatives + ArN₃ | tBuOH:H₂O (1:1), 25°C, 12h | 85–92 | >95% 1,4-triazole |
Pd₂(dba)₃/XPhos | 3-Amino-Boc-pyrazolopyridine + ArX | Toluene, 80°C, 6h | 75–88 | N/A (C–N bond) |
NaOEt | Diethyl 1,3-dicarbonyl analogs | EtOH, reflux, 8h | 70–82 | Single isomer (C3-CO₂Et) |
Final structural confirmation of the target compound (CAS: 949922-59-2) relies on LC-MS (ESI+: m/z 292.2 [M+H]⁺), ¹H NMR (distinct cyclopentyl multiplet at δ 3.20–3.35 ppm), and ¹³C NMR (Boc quaternary carbon at δ 80.5 ppm) [1].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2